REACTION_CXSMILES
|
[F:1][C:2]1([CH:8]([OH:11])C#N)[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1.[BH4-].[Na+]>CC(O)C.O>[F:1][C:2]1([CH2:8][OH:11])[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1 |f:1.2|
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
FC1(CCOCC1)C(C#N)O
|
Name
|
|
Quantity
|
48 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stir for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to room temperature over 5.5 hours
|
Duration
|
5.5 h
|
Type
|
CUSTOM
|
Details
|
Quench with acetone
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the mixture
|
Type
|
ADDITION
|
Details
|
dilute with ethyl acetate
|
Type
|
WASH
|
Details
|
Wash the resulting organic solution with saturated aqueous sodium bicarbonate solution and saturated aqueous ammonium chloride solution (twice)
|
Type
|
ADDITION
|
Details
|
Combine the aqueous washes and dilute with saturated aqueous sodium chloride solution
|
Type
|
EXTRACTION
|
Details
|
extract with ethyl acetate (twice)
|
Type
|
ADDITION
|
Details
|
Add these extracts to the crude
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
WASH
|
Details
|
wash the resulting solution with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
purify
|
Type
|
WASH
|
Details
|
(silica gel chromatography, eluting with 0:100 to 1:1 ethyl acetate:hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1(CCOCC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 740 mg | |
YIELD: PERCENTYIELD | 18% | |
YIELD: CALCULATEDPERCENTYIELD | 18.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |